molecular formula C17H18ClN B14584419 10-Tert-butylacridin-10-ium chloride CAS No. 61611-55-0

10-Tert-butylacridin-10-ium chloride

Cat. No.: B14584419
CAS No.: 61611-55-0
M. Wt: 271.8 g/mol
InChI Key: QPDNQLKHSLACDF-UHFFFAOYSA-M
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Description

10-Tert-butylacridin-10-ium chloride: is an organic compound with the molecular formula C_17H_20ClN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of the tert-butyl group at the 10th position of the acridine ring and the chloride ion makes this compound unique. Acridine derivatives are known for their applications in various fields, including medicinal chemistry and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-tert-butylacridin-10-ium chloride typically involves the alkylation of acridine with tert-butyl chloride in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Acridine+tert-Butyl chloride10-Tert-butylacridin-10-ium chloride\text{Acridine} + \text{tert-Butyl chloride} \rightarrow \text{this compound} Acridine+tert-Butyl chloride→10-Tert-butylacridin-10-ium chloride

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 10-Tert-butylacridin-10-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroacridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 10-Tert-butylacridin-10-ium chloride is used as a precursor in the synthesis of other acridine derivatives. It is also employed in photochemical studies due to its unique electronic properties.

Biology: In biological research, acridine derivatives are studied for their potential as DNA intercalators. These compounds can insert themselves between DNA base pairs, affecting DNA replication and transcription.

Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents. Their ability to interact with DNA makes them promising candidates for chemotherapy.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications.

Mechanism of Action

The mechanism of action of 10-tert-butylacridin-10-ium chloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair.

Comparison with Similar Compounds

    Acridine: The parent compound of 10-tert-butylacridin-10-ium chloride.

    Acridone: An oxidized derivative of acridine.

    Dihydroacridine: A reduced form of acridine.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which enhances its stability and alters its electronic properties. This makes it more suitable for certain applications, such as photochemical studies and industrial dye production.

Properties

CAS No.

61611-55-0

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

10-tert-butylacridin-10-ium;chloride

InChI

InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

QPDNQLKHSLACDF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-]

Origin of Product

United States

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